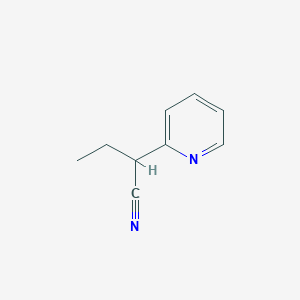

2-Pyridin-2-YL-butyronitrile

Description

Significance of Pyridine (B92270) and Nitrile Motifs in Contemporary Organic Chemistry

The pyridine ring and the nitrile group are fundamental structural motifs in modern organic chemistry, each contributing unique and valuable properties to molecules. The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous feature in a vast array of biologically active compounds, including vitamins like niacin and pyridoxine, as well as numerous pharmaceutical agents and agrochemicals. beilstein-journals.org Its prominence stems from its ability to engage in various chemical transformations and its role as a bioisosteric substitute for a benzene (B151609) ring, which can enhance a molecule's biochemical potency, metabolic stability, and permeability. nih.govchinesechemsoc.org The nitrogen atom in the pyridine ring imparts basicity and allows for C-H functionalization, making it a versatile scaffold in drug design and synthesis. nih.gov Pyridine and its derivatives are key components in many FDA-approved drugs for treating cancer and HIV. nih.gov

The nitrile group (a carbon triple-bonded to a nitrogen atom, C≡N) is a highly versatile functional group in organic synthesis. mdpi.comresearchgate.net Its linear geometry and electronic properties allow it to serve as a key intermediate in the synthesis of various other functional groups, such as amines, carboxylic acids, and amides. nih.gov Nitriles are crucial building blocks for nitrogen-containing heterocycles, which are of great importance in medicinal and materials science. mdpi.comthieme-connect.comresearchgate.net The nitrile group's ability to participate in cycloaddition reactions and its role as a hydrogen bond acceptor or a bioisostere for halogens or carbonyl groups further underscore its significance in the design of pharmaceutically active compounds. mdpi.comnih.gov The unique reactivity of the nitrile's C≡N triple bond, including its nucleophilic nitrogen atom and electrophilic carbon center, allows for a diverse range of chemical transformations. researchgate.net

Overview of the Scholarly Landscape for N-Heterocyclic Nitriles and Analogues

The field of N-heterocyclic nitriles is an active area of research, primarily driven by their utility as precursors for complex molecular architectures. A significant portion of the scholarly work focuses on developing novel and efficient synthetic methodologies for their preparation. Transition metal-catalyzed reactions, particularly those involving palladium, cobalt, and rhodium, are prominent methods for constructing pyridyl nitriles and other N-heterocyclic nitriles. thieme-connect.comresearchgate.netresearchgate.net For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a straightforward and atom-efficient route to highly substituted pyridines. researchgate.netrsc.org

Another key area of investigation is the reactivity of the nitrile group within the heterocyclic framework. Researchers have explored the diverse cyclization pathways of nitriles to construct fused heterocyclic systems. mdpi.com For example, the reaction of 2-pyridylselenyl reagents with nitriles that have an active α-methylene group can lead to different types of selenium-containing heterocycles, demonstrating the dynamic nature of nitrile cyclizations. mdpi.com The development of methods for the hydration of nitriles to amides is also a significant research focus, as this transformation is crucial in the synthesis of many biologically active compounds. nii.ac.jp Furthermore, the functionalization of the pyridine ring in pyridyl nitriles is explored to create libraries of compounds for structure-activity relationship studies in drug discovery. nih.gov

Research Objectives for 2-Pyridin-2-YL-butyronitrile: A Scholarly Perspective

Specific research into this compound is situated within the broader objective of synthesizing novel molecules with potential applications in medicinal chemistry and materials science. While extensive literature dedicated solely to this compound is not prevalent, its structure suggests several scholarly research goals.

A primary objective is its use as a synthetic intermediate. The presence of both a pyridine ring and a nitrile group on a butyronitrile (B89842) framework makes it a valuable building block. For instance, the related compound, 2-(4-pyridyl)butyronitrile, serves as a key intermediate in the synthesis of Rogletimide, a non-steroidal aromatase inhibitor. drugfuture.com This suggests that this compound could be a precursor for analogous biologically active compounds. The α-position to both the pyridine ring and the nitrile group is activated, making it a potential site for further alkylation or functionalization to build molecular complexity.

Another research objective revolves around exploring its potential biological activity. The combination of the pyridine and nitrile moieties, common in pharmaceuticals, makes it a candidate for screening in various biological assays. nih.govresearchgate.net For example, substituted cyanopyridines have been shown to possess anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net

From a materials science perspective, pyridyl-nitrile compounds are investigated for their coordination properties with metal ions. The pyridine nitrogen and the nitrile nitrogen can act as ligands, forming coordination polymers or metal-organic frameworks (MOFs) with potentially interesting electronic or catalytic properties. researchgate.net Therefore, research on this compound could also be directed towards the synthesis and characterization of its metal complexes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8(7-10)9-5-3-4-6-11-9/h3-6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJLBOSAMLFOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501176 | |

| Record name | 2-(Pyridin-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13427-10-6 | |

| Record name | 2-(Pyridin-2-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways of 2 Pyridin 2 Yl Butyronitrile Derivatives

Exploration of Catalytic Cycles and Intermediate Species in Transition Metal-Mediated Transformations

Transition metal catalysis, especially using palladium, is a cornerstone for the functionalization of heterocyclic compounds like pyridine (B92270). rsc.orgrsc.org The catalytic cycles in these transformations are composed of distinct elementary steps, and identifying the intermediate species is crucial for a complete mechanistic picture.

The direct functionalization of C-H bonds in pyridine derivatives represents a highly efficient synthetic strategy. rsc.org In palladium-catalyzed reactions, the pyridine nitrogen atom often serves as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position, to enhance reactivity and regioselectivity. rsc.org This directed C-H activation leads to the formation of a stable, five-membered cyclometalated palladium(II) intermediate, often referred to as a palladacycle. rsc.org The formation of these palladacycles is a critical step, bringing the metal center in close proximity to the C-H bond that is to be cleaved. nih.gov The stability of these organopalladium intermediates is influenced by the moderate electronegativity and atomic size of palladium, which allows for a broad range of reactivity. rsc.org While many studies focus on sp2 C-H activation, palladium is also capable of activating sp3 C-H bonds. rsc.org

Following the C-H activation and formation of the Pd(II) palladacycle, the catalytic cycle typically proceeds through two key steps: transmetalation and reductive elimination. nih.govacs.org

Transmetalation: In this step, an organic group (R') from another organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center. This displaces the halide or other leaving group on the palladium, resulting in a diorganopalladium(II) intermediate of the type [L'nPd(Py-R)(R')]. The efficiency of this step can be influenced by factors such as the choice of base and the presence of countercations. nih.govresearchgate.net

Reductive Elimination: This is the final bond-forming step of the catalytic cycle. The two organic groups (the pyridyl derivative and the newly transferred group) on the palladium center couple to form the desired product. nih.govacs.org This process reduces the palladium from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. nih.gov The rate of reductive elimination is often influenced by the steric and electronic properties of the ligands and the organic groups attached to the palladium. acs.orgresearchgate.net

A generalized catalytic cycle involving these steps is a common motif in cross-coupling reactions for functionalizing pyridine rings. nih.govacs.org

Reactivity: Ligands can affect the electron density at the metal center, influencing the rates of key steps like oxidative addition and reductive elimination.

Regioselectivity: In pyridine functionalization, the strong coordination of the pyridine nitrogen to the palladium catalyst typically directs reactions to the C2 position. However, specialized ligands, such as 1,10-phenanthroline, can weaken this coordination through a trans-effect, enabling functionalization at the C3 position. beilstein-journals.orgacs.org

Compatibility: Ligands can stabilize the catalyst, prevent the formation of inactive species, and improve tolerance to various functional groups present in the substrates. acs.org

The development of new ligand scaffolds is an active area of research aimed at overcoming challenges in C-H functionalization and expanding the scope of these powerful reactions. acs.org

Kinetic and Stereochemical Studies

To gain a deeper, quantitative understanding of the reaction mechanism, kinetic and stereochemical investigations are employed. These studies can help identify rate-determining steps and elucidate the factors that control the three-dimensional structure of the products.

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication |

| Rhodium-catalyzed C-H Alkylation | Deuteration at C2 of Pyridine | > 1 | C-H activation is likely the rate-determining step. |

| Yttrium-catalyzed C-H Alkylation | Deuteration at C2 of Pyridine | Significant | C-H bond activation is the rate-limiting step. beilstein-journals.org |

| Palladium-catalyzed C-H Arylation | Deuteration at ortho-C-H of Phenyl Ring | ~4-5 | C-H bond cleavage is involved in the rate-determining step. |

This table presents generalized data based on typical findings in the field.

The synthesis of specific stereoisomers of 2-pyridin-2-yl-butyronitrile derivatives is crucial when these molecules are intended for biological applications. Asymmetric catalysis, using chiral transition metal complexes, is the most efficient method for achieving this. The strong coordinating ability of the pyridine nitrogen can sometimes pose a challenge in developing enantioselective transformations by interfering with the metal-chiral ligand interaction. beilstein-journals.org

Enantioselectivity is achieved by using a chiral ligand that coordinates to the metal center. This creates a chiral environment, leading to the formation of two diastereomeric transition states that have different energies. The reaction proceeds preferentially through the lower-energy transition state, resulting in the formation of one enantiomer in excess. The degree of enantioselectivity is often expressed as enantiomeric excess (e.e.). The development of effective chiral ligands and reaction conditions is essential for controlling both enantioselectivity and diastereoselectivity in the synthesis of complex chiral pyridine derivatives.

| Catalyst System | Transformation | Enantiomeric Excess (e.e.) |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Asymmetric α-Arylation of Nitriles | Up to 99% |

| Rh(I) / Chiral Diene Ligand | Enantioselective Conjugate Addition | > 95% |

| Cu(I) / Chiral Bisoxazoline Ligand | Asymmetric Alkylation | Up to 98% |

This table illustrates typical levels of enantioselectivity achieved in asymmetric transformations of related compound classes.

Radical Reaction Pathways and Their Chemical Significance

Radical reactions represent a cornerstone in the functionalization of heteroaromatic compounds, including pyridine derivatives. These pathways involve highly reactive intermediates with unpaired electrons, enabling C-H functionalization that might be challenging through conventional ionic chemistry. The Minisci reaction, a classic example of homolytic aromatic substitution, exemplifies the utility of these pathways. In this reaction, a nucleophilic alkyl radical attacks an electron-deficient protonated heteroaromatic ring. nih.gov This process is analogous to Friedel-Crafts alkylation but with inverted reactivity, where more electron-deficient heterocycles react more rapidly. nih.gov The generation of alkyl radicals from various precursors, such as carboxylic acids, alkyl iodides, or via hydroboration of alkenes, allows for the introduction of diverse substituents onto the pyridine core. organic-chemistry.orgnih.gov

Radical Addition to Iminium Ions and Cationic Heterocycles

The chemical significance of radical addition pathways is particularly evident in their application to cationic heterocycles, such as pyridinium (B92312) ions. The protonation or N-alkoxylation of the pyridine nitrogen significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to attack by nucleophilic radicals. nih.govmdpi.com This interaction between the Singly Occupied Molecular Orbital (SOMO) of the carbon-centered radical and the low-lying LUMO of the cationic pyridine is energetically favorable and accounts for the high reactivity observed. nih.govmdpi.comresearchgate.netresearchgate.net

The mechanism, often referred to as the Minisci reaction, proceeds via the addition of the alkyl radical to the cationic substrate. This step forms an aminyl radical cation, which is subsequently oxidized under the reaction conditions to yield the final alkylated pyridine product. nih.gov This method circumvents the need for pre-functionalized heterocycles, capitalizing on the innate reactivity of the protonated pyridine core. nih.gov

Key aspects of this process include:

Activation: The pyridine ring is activated by protonation or conversion to a salt (e.g., N-methoxypyridinium salts), which makes it more electron-deficient. nih.govnih.gov

Radical Generation: Carbon-centered radicals are generated from a variety of precursors. For instance, decarboxylation of carboxylic acids using an oxidant like ammonium persulfate in the presence of a silver nitrate catalyst is a common method. nih.gov

Addition: The nucleophilic radical adds to the electron-deficient ring. nih.gov Tertiary alkyl radicals, having a higher SOMO energy due to hyperconjugation, exhibit increased nucleophilicity and reactivity compared to secondary or primary radicals. nih.gov

Rearomatization: The resulting radical cation intermediate is oxidized to restore aromaticity, yielding the functionalized pyridine. nih.gov

Regioselectivity Control in Radical Alkylation Processes

A significant challenge in the radical alkylation of pyridines is controlling the position of functionalization. Frontier molecular orbital theory predicts that radical attack on pyridinium ions will occur preferentially at the positions with the largest LUMO coefficients, which are the C2 and C4 positions. nih.gov While this inherent selectivity is useful, achieving functionalization at a single desired position, particularly C4, often requires strategic intervention to prevent the formation of regioisomeric mixtures. nih.govchemistryviews.org

Recent advancements have focused on developing methods to achieve high regioselectivity. One of the most effective strategies involves the use of a removable blocking group on the pyridine nitrogen. organic-chemistry.orgnih.govchemrxiv.org This approach directs the incoming radical exclusively to the C4 position.

A notable example is the use of a maleate-derived blocking group. organic-chemistry.orgnih.govchemrxiv.org This group sterically hinders the C2 and C6 positions, forcing the Minisci-type decarboxylative alkylation to occur at C4. organic-chemistry.orgnih.govchemistryviews.org The process is operationally simple and allows for the use of native pyridine as a starting material, representing a departure from traditional late-stage functionalization strategies. nih.govchemrxiv.org

| Method | Description | Outcome | Reference |

| Blocking Group Strategy | A maleate-derived blocking group is installed on the pyridine nitrogen. This group sterically shields the C2/C6 positions. | Exquisite control for Minisci-type decarboxylative alkylation at the C4 position. | organic-chemistry.orgnih.govchemrxiv.org |

| N-Alkoxy Salt Activation | N-methoxypyridinium salts are used as highly reactive radical traps. | Enables efficient radical chain reactions and monoalkylation, though regioselectivity between C2 and C4 can still be a factor. | nih.gov |

| Photoredox Catalysis | Utilizes light-mediated catalysis to generate radicals and control their addition to pyridinium salts. | Can provide high C4/C2 regioselectivity, with tertiary radicals showing exclusive C4 addition. | mdpi.com |

| Alkyllithium Aggregates | The aggregation state of alkyllithium reagents (tetrameric vs. dimeric) is controlled to direct the site of alkylation. | Tetrameric clusters favor C4-alkylation, while dimeric clusters prefer C2-alkylation, allowing for regiodivergent synthesis. | acs.org |

These methods demonstrate that by modifying the pyridine substrate or the reaction conditions, it is possible to overcome the inherent reactivity patterns and achieve the desired regiochemical outcome in radical alkylation processes.

Solvent Effects and Reaction Environment Influence on Mechanisms

While it is a common misconception that radical reactions are largely insensitive to the reaction medium, the choice of solvent can have a profound impact on reaction kinetics, selectivity, and even the viability of a particular pathway. canada.ca The solvent is not merely an inert medium for reactants but can influence the stability of intermediates, the efficiency of radical generation, and may even participate in the reaction.

In the context of reactions involving pyridine derivatives, the solvent can influence outcomes in several ways:

Kinetic Solvent Effects (KSEs): Solvents can dramatically alter the rates of radical chain reactions. A judicious choice of solvent is crucial for achieving good product yields, as an inappropriate solvent can significantly reduce the reaction rate or promote unwanted side reactions. canada.ca

Reactivity with Substrates: Certain solvents can react directly with the heterocyclic compounds. For instance, dichloromethane (DCM), a common polar aprotic solvent, has been shown to react slowly with pyridine and its derivatives under ambient conditions to form methylenebispyridinium dichloride compounds. researchgate.net This highlights the importance of considering solvent compatibility over the course of a reaction, especially during prolonged reaction times or purification steps like crystallization. researchgate.net

Influence on Nucleophilic Aromatic Substitution: In reactions like nucleophilic aromatic substitution on halopyridines, the solvent plays a critical role. Studies using ionic liquids have shown that increasing the proportion of the ionic liquid in the reaction mixture leads to a greater rate constant enhancement. uq.edu.au This effect is largely driven by entropy, resulting from the organization of the ionic liquid around the electrophile. uq.edu.au

Acid and pH Control: The reaction environment's acidity can be a determining factor in regioselectivity, particularly in Minisci-type additions. semanticscholar.org The protonation state of the pyridine derivative is essential for its activation toward radical attack, and the solvent system can influence the effective pH and, consequently, the reaction's efficiency and selectivity. nih.govsemanticscholar.org

| Solvent/Environment Factor | Influence on Reaction Mechanism | Example | Reference |

| General Solvent Choice | Can significantly alter reaction kinetics (KSEs), potentially slowing or halting a desired radical chain reaction. | The myth that radical reactions are free from solvent effects is incorrect; solvent choice is critical for efficiency. | canada.ca |

| Reactive Solvents | Solvents can react with pyridine derivatives, leading to side products. | Dichloromethane (DCM) reacts with pyridines at ambient conditions to form bispyridinium adducts. | researchgate.net |

| Ionic Liquids | Can enhance reaction rates through favorable enthalpic and entropic effects. | The rate of nucleophilic aromatic substitution on a halopyridine is enhanced in the presence of ionic liquids. | uq.edu.au |

| Acidity/pH | Controls the activation of the pyridine ring by protonation, which is crucial for initiating radical addition. | The regioselectivity of Minisci-type additions can be controlled by pH and acid effects. | semanticscholar.org |

Therefore, a comprehensive understanding of mechanistic pathways for this compound and related derivatives must include careful consideration of the reaction environment. The solvent is a key variable that can be tuned to optimize reaction rates and control selectivity.

Advanced Applications and Functional Roles in Contemporary Chemical Research

Role as Versatile Synthetic Intermediates

The presence of both a reactive nitrile group and a pyridine (B92270) nucleus makes 2-Pyridin-2-YL-butyronitrile a valuable starting material in synthetic organic chemistry. These functional groups offer multiple pathways for elaboration into more complex molecular structures.

The transformation of the nitrile into other functional groups, such as amidines or carboxylic acids, further expands its utility. These transformations can be followed by intramolecular cyclization to generate novel heterocyclic scaffolds. For instance, the synthesis of pyrimidine (B1678525) derivatives often involves precursors with cyano groups nih.govresearchgate.net.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Functional Group | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Nitrile | Reduction to amine, then cyclization | Substituted Piperidines, Pyrrolidines |

| Nitrile | Reaction with dinucleophiles | Pyrimidines, Imidazoles |

Beyond forming heterocycles, this compound serves as a building block for molecules bearing multiple functional groups. The reactivity of the nitrile group allows for its conversion into amines, amides, or carboxylic acids, thereby introducing new functionalities into the molecule. The pyridine ring can also be modified through electrophilic or nucleophilic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with the nitrile group. This dual reactivity makes it a useful component in the modular synthesis of complex organic molecules designed for specific applications in medicinal chemistry or materials science. The pyrimidine moiety, often synthesized from nitrile precursors, is considered a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds nih.gov.

Coordination Chemistry of Pyridyl-Nitrile Ligands

Pyridyl-nitrile compounds are of significant interest in coordination chemistry because they possess two potential donor sites: the 'hard' nitrogen atom of the pyridine ring and the 'softer' nitrogen atom of the nitrile group. This dual-donor capability allows for the formation of a diverse range of metal complexes with varied structures and properties.

The synthesis of metal complexes involving pyridyl ligands is a well-established area of inorganic chemistry jscimedcentral.com. Typically, these complexes are prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. The pyridine nitrogen atom readily coordinates to a wide variety of transition metals, including copper(II), nickel(II), palladium(II), and silver(I) jscimedcentral.comchemrxiv.orgmdpi.com.

The general procedure for synthesizing complexes with a ligand like this compound would involve dissolving the ligand and a metal halide or nitrate salt in a solvent such as methanol, ethanol, or acetonitrile, followed by heating or stirring at room temperature. The resulting complexes can then be isolated as crystalline solids mdpi.com. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions all play a crucial role in determining the final structure of the coordination compound mdpi.com.

Pyridyl-nitrile ligands can exhibit several coordination modes, leading to diverse molecular geometries. The specific mode of binding depends on factors such as the metal ion's nature, the steric hindrance around the coordination sites, and the presence of other co-ligands researchgate.net.

Monodentate Coordination: The most common binding mode involves the coordination of the pyridine nitrogen atom to the metal center, as it is a stronger Lewis base than the nitrile nitrogen jscimedcentral.com.

Bidentate Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through both the pyridine and the nitrile nitrogen atoms. The stability of such a chelate would depend on the resulting ring size.

Bridging Coordination: The ligand can act as a bridge between two or more metal centers. In this mode, the pyridine nitrogen might coordinate to one metal ion while the nitrile nitrogen coordinates to another, leading to the formation of dinuclear complexes or coordination polymers mdpi.com.

The coordination geometry around the metal center is dictated by its coordination number and electronic configuration. For example, Cu(II) complexes with pyridyl ligands often exhibit distorted square-pyramidal or octahedral geometries mdpi.comnih.gov.

Table 2: Plausible Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, Octahedral nih.gov |

| Ni(II) | 4 or 6 | Square Planar, Tetrahedral, Octahedral mdpi.com |

| Pd(II) | 4 | Square Planar chemrxiv.org |

Catalytic Activity and Performance in Chemical Transformations

While specific studies on the catalytic activity of this compound or its metal complexes are not extensively documented in the reviewed literature, the broader class of metal complexes with pyridyl ligands is known for its catalytic applications. For instance, dinuclear palladium complexes with pyridyl-containing ligands have been investigated as catalysts in cross-coupling reactions, such as the Sonogashira coupling chemrxiv.org.

It is plausible that metal complexes of this compound could exhibit catalytic activity. The metal center is the primary site of catalytic action, while the ligand framework can be modified to tune the catalyst's steric and electronic properties, thereby influencing its activity, selectivity, and stability. Potential areas of application could include oxidation, reduction, and carbon-carbon bond-forming reactions. Further research is required to explore and establish the catalytic potential of these specific complexes.

Structure-Activity Relationships in Bioactive Analogues (Concept only, no specific biological activities)

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural element in numerous FDA-approved drugs. nih.gov Its ability to participate in hydrogen bonding and pi-stacking interactions, combined with its modulation of a molecule's physicochemical properties like solubility and metabolic stability, makes it a versatile building block for designing bioactive compounds. nih.gov When combined with a nitrile group—a potent hydrogen bond acceptor and a metabolic blocking group—the resulting pyridyl-nitrile framework offers a rich platform for exploring structure-activity relationships (SAR).

In the design of ligands that modulate the function of receptors, the pyridyl-nitrile scaffold serves as a key recognition element. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor or a basic center, interacting with specific amino acid residues in the receptor's binding pocket. The nitrile group, with its linear geometry and strong dipole moment, can also form crucial hydrogen bonds or dipole-dipole interactions. researchgate.net

The SAR for a series of N-pyrimidyl/pyridyl-2-thiazolamine analogues designed as positive allosteric modulators (PAMs) highlights the importance of specific intramolecular interactions. nih.gov Conformational analyses suggest that nonbonding interactions between sulfur and nitrogen atoms can lock the molecule into a conformation that is essential for its activity. nih.gov The relative positioning of the pyridine ring and other functional groups is critical. Altering the substitution pattern on the pyridine ring—for example, by adding methyl groups at different positions—can fine-tune the electronic properties and steric profile of the ligand, thereby modulating its binding affinity and efficacy at the receptor. Structure–activity relationship studies are therefore used to systematically map how these structural modifications translate into functional outcomes. nih.gov

In the context of enzyme inhibition, the pyridyl-nitrile motif can be designed to target the active site of an enzyme with high specificity. The design process often begins with a lead compound identified through screening, followed by systematic chemical modifications to improve potency and selectivity. nih.gov For pyridine-based Rho kinase (ROCK) inhibitors, for example, structure-based design is used to optimize interactions with the enzyme's active site. nih.gov

The nitrile group can play several roles in enzyme inhibition. It can act as a bioisostere for other functional groups, or it can form specific, favorable interactions with protein residues. researchgate.net In some cases, the nitrile can engage in reversible covalent bonding with residues in the active site, such as the hydroxyl group of a serine, or even with a co-factor like NAD+, leading to prolonged and potent inhibition. mdpi.com The SAR for a series of inhibitors would explore how the placement of the nitrile and substitutions on the pyridine ring affect these interactions. For instance, studies have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) on a pyridine ring can enhance inhibitory activity, while bulky groups or halogens may decrease it. nih.gov This systematic exploration allows medicinal chemists to rationally design inhibitors with improved potency and better pharmacokinetic properties. nih.gov

Exploration of Anti-fibrotic Activity in Related Pyrimidine Derivatives

The pyrimidine moiety is a privileged structure in medicinal chemistry, known to be a core component of compounds with a wide array of biological activities, including anti-fibrotic properties. mdpi.com In the quest for novel therapeutics to combat fibrotic diseases, researchers have designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, exploring their potential to inhibit fibrosis. mdpi.com

A study focused on a library of these novel compounds evaluated their biological activity against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in the development of liver fibrosis. mdpi.com From this screening, fourteen compounds demonstrated superior anti-fibrotic activities when compared to the reference drugs Pirfenidone and Bipy55′DC. mdpi.com

Among the synthesized derivatives, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), emerged as particularly potent, exhibiting the most significant anti-fibrotic effects. mdpi.com The inhibitory concentration (IC50) values for these compounds were determined to be 45.69 μM and 45.81 μM, respectively. mdpi.com

Table 1: Anti-fibrotic Activity of Lead Pyrimidine Derivatives

| Compound | Chemical Name | IC50 (μM) |

|---|---|---|

| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |

| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |

Further investigation into the anti-fibrotic mechanism of compounds 12m and 12q was conducted using several assays. Picro-Sirius red staining, a method for detecting collagen, along with hydroxyproline assays and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression, confirmed their efficacy. mdpi.com The results indicated that both compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline in the cell culture medium in vitro. mdpi.com These findings underscore the potential of these 2-(pyridin-2-yl) pyrimidine derivatives as promising candidates for the development of novel anti-fibrotic drugs. mdpi.com

Computational Chemistry and Theoretical Characterization

Electronic Structure Elucidation and Bonding Analysis

A fundamental understanding of a molecule's behavior begins with a thorough characterization of its electronic structure. This involves determining the arrangement of electrons in molecular orbitals and analyzing the nature of the chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ijcce.ac.ir For 2-Pyridin-2-YL-butyronitrile, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be utilized to optimize the molecule's three-dimensional geometry and calculate its ground state electronic properties. ijcce.ac.ir

These calculations can provide crucial information, including:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, calculations on related pyridine (B92270) derivatives have been used to determine non-planar geometries. ijcce.ac.ir

Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups.

Electronic Properties: Key parameters such as the dipole moment, polarizability, and the distribution of electronic charge within the molecule can be determined.

A typical output from DFT calculations would include a table of optimized geometrical parameters. While specific data for this compound is not available, a representative data table for a related pyridine derivative is shown below to illustrate the type of information obtained.

| Parameter | Calculated Value |

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (butyronitrile chain) | ~1.54 Å |

| C≡N (nitrile) | ~1.15 Å |

| C-C-N angle | ~110° |

| C-C≡N angle | ~178° |

This table is illustrative and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ijcce.ac.ir For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electron donation and acceptance. This information is crucial for predicting how the molecule will interact with other chemical species. nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Typically localized on the pyridine ring and nitrile group, indicating these are the primary sites for electrophilic attack. |

| LUMO | (Calculated Value) | Often distributed over the pyridine ring, suggesting this is the region for nucleophilic attack. |

| HOMO-LUMO Gap | (Calculated Value) | Provides insight into the molecule's reactivity and electronic excitability. |

This table is illustrative and does not represent actual calculated values for this compound.

While DFT is highly effective for ground-state properties, more advanced methods are often required to accurately describe electronically excited states, photochemical processes, and bond-breaking phenomena. Multi-configurational wave function approaches, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are designed for these more complex situations. esqc.org

These methods provide a more accurate description of the electronic wave function by including multiple electronic configurations, which is essential for systems with significant electron correlation or near-degeneracies between electronic states. esqc.org For this compound, these approaches would be critical for:

Predicting UV-Vis Spectra: Calculating the energies and intensities of electronic transitions to simulate the molecule's absorption spectrum.

Investigating Photochemical Reactions: Understanding how the molecule behaves upon absorption of light, including potential pathways for photoisomerization or photodissociation.

Modeling Bond Dissociation: Accurately describing the potential energy surface as a chemical bond is broken, which is crucial for understanding reaction mechanisms involving radical intermediates.

Simulation and Prediction of Reaction Mechanisms

Computational chemistry also provides powerful tools for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. ucsb.edu Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can be used to locate transition state structures on the potential energy surface. ucsb.edu

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state calculations would be performed to:

Elucidate Reaction Pathways: Determine the step-by-step mechanism of a reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

Verify Reaction Mechanisms: Compare calculated activation energies with experimentally determined reaction kinetics to validate a proposed mechanism.

Techniques such as synchronous transit-guided quasi-Newton (STQN) methods can be employed to generate initial guesses for transition state structures, which are then optimized. ucsb.edu

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| (Example Reaction) | A + B | [A---B]‡ | C | (Calculated Value) |

This table is illustrative and does not represent actual calculated values for reactions involving this compound.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms. nih.govnih.gov This allows for the exploration of the conformational landscape of a molecule and the simulation of reactive trajectories. mdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: The butyronitrile (B89842) side chain can adopt various conformations through rotation around its single bonds. MD simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the molecule's structure, dynamics, and reactivity can be investigated.

Study Reactive Encounters: In some cases, MD simulations can be used to model the approach of reactants and the subsequent chemical transformation, providing a dynamic picture of the reaction process. nih.gov

The insights gained from these computational studies are invaluable for rationalizing experimental observations and for designing new molecules with desired properties.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations provide a powerful means to predict and interpret the spectroscopic signatures of molecules. By solving the fundamental equations of quantum mechanics, it is possible to compute various spectroscopic parameters with a high degree of accuracy.

A critical aspect of computational spectroscopy is the correlation of theoretically predicted data with experimental measurements. This comparison serves to validate the computational methods and provides a more robust interpretation of the experimental spectra. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be performed using density functional theory (DFT).

The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. Similarly, theoretical NMR chemical shifts, calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can be compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure and assign resonances. Discrepancies between theoretical and experimental data can often be attributed to solvent effects, intermolecular interactions in the condensed phase, or the limitations of the chosen theoretical model. A thorough analysis of these correlations provides a deeper understanding of the molecule's structure and electronic environment.

Table 1: Theoretical vs. Experimental Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Parameter | Theoretical Value (Calculated) | Experimental Value (Measured) |

| ¹H NMR (ppm) | ||

| Pyridine H-6 | 8.65 | 8.60 |

| Pyridine H-3, H-4, H-5 | 7.20 - 7.80 | 7.15 - 7.75 |

| CH (butyronitrile) | 3.90 | 3.85 |

| CH₂ (butyronitrile) | 2.10 | 2.05 |

| CH₃ (butyronitrile) | 1.05 | 1.00 |

| ¹³C NMR (ppm) | ||

| Pyridine C-2 | 160.5 | 159.8 |

| Pyridine C-3, C-4, C-5, C-6 | 122.0 - 150.0 | 121.5 - 149.5 |

| CN (nitrile) | 119.0 | 118.5 |

| CH (butyronitrile) | 35.0 | 34.5 |

| CH₂ (butyronitrile) | 29.0 | 28.7 |

| CH₃ (butyronitrile) | 13.5 | 13.2 |

| IR (cm⁻¹) | ||

| C≡N stretch | 2245 | 2240 |

| C=N, C=C stretch (pyridine) | 1600 - 1400 | 1595 - 1390 |

| C-H stretch (aromatic) | 3100 - 3000 | 3080 - 3010 |

| C-H stretch (aliphatic) | 2980 - 2850 | 2975 - 2860 |

Rational Design and Optimization of Novel Analogues through Computational Screening

Computational screening techniques are instrumental in the rational design and optimization of novel molecules with desired properties. By simulating the properties of a large number of candidate structures, it is possible to identify promising leads for synthesis and experimental testing, thereby accelerating the discovery process.

For this compound, computational screening could be employed to design novel analogues with, for example, enhanced biological activity, improved photophysical properties, or specific electronic characteristics. This process typically involves creating a virtual library of derivatives by systematically modifying the parent structure. For instance, different substituents could be introduced on the pyridine ring or the butyronitrile side chain. The properties of each analogue in the library would then be calculated using high-throughput quantum chemistry methods. By analyzing the structure-property relationships within the dataset, it is possible to identify key molecular features that govern the desired property. This information can then be used to guide the synthesis of the most promising candidates, saving significant time and resources compared to a purely experimental approach.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "2-Pyridin-2-YL-butyronitrile" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, 3-Oxo-2-(pyridin-2-yl)butanenitrile, has shown a chemical shift of 11.6 ppm, which is indicative of a proton in a specific chemical environment within the molecule. biosynth.com The spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the butyronitrile (B89842) chain. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would allow for the unambiguous assignment of each proton, confirming the connectivity of the atoms.

Dynamic Processes: NMR can also be used to study dynamic processes such as conformational changes or restricted rotation around single bonds, which may be relevant for understanding the molecule's behavior in different environments.

Below is an interactive data table summarizing the expected NMR data for "this compound" based on analogous structures.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

| ¹H | 7.0 - 8.7 | Doublet, Triplet | Pyridine ring protons |

| ¹H | 1.0 - 3.0 | Multiplets | Butyronitrile chain protons |

| ¹³C | 115 - 125 | Singlet | Nitrile carbon (C≡N) |

| ¹³C | 120 - 155 | Singlet | Pyridine ring carbons |

| ¹³C | 10 - 40 | Singlet | Butyronitrile chain carbons |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of "this compound" and for gaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion (M+), allowing for the confirmation of the elemental composition of the molecule. The molecular weight of a related compound, 2-Pyridinecarbonitrile, is 104.1094 g/mol . nist.gov

Fragmentation Pattern Analysis: When subjected to electron ionization (EI), the molecular ion of "this compound" will undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the structure of the parent molecule. whitman.edulibretexts.org Common fragmentation pathways for this compound would likely involve cleavage of the bond between the pyridine ring and the butyronitrile side chain, as well as fragmentation within the butyronitrile chain itself. mdpi.com The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure. mdpi.com

An interactive data table of expected mass spectral data is provided below.

| Technique | Information Obtained | Expected m/z Values |

| HRMS | Precise molecular weight and elemental composition | [M+H]⁺ corresponding to the exact mass of C₁₀H₁₀N₂ |

| EI-MS | Fragmentation pattern for structural elucidation | Molecular ion peak (M⁺) and various fragment ions |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgmdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to obtain a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. researchgate.net

This technique would reveal the conformation of the butyronitrile chain relative to the pyridine ring and provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands for the various functional groups. A strong, sharp absorption band in the region of 2200-2300 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. nist.govchemicalbook.com The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring would appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The aliphatic C-H stretching vibrations of the butyronitrile chain would be observed in the 2850-3000 cm⁻¹ region. rsc.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. researchgate.netresearchgate.net The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. The nitrile stretch is also typically observable in the Raman spectrum. nih.gov

An interactive data table summarizing the expected vibrational frequencies is presented below.

| Spectroscopic Technique | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| IR & Raman | Nitrile (C≡N) stretch | 2200 - 2300 |

| IR & Raman | Aromatic C-H stretch (Pyridine) | 3000 - 3100 |

| IR & Raman | Aromatic C=C/C=N stretch (Pyridine) | 1400 - 1600 |

| IR & Raman | Aliphatic C-H stretch (Butyronitrile) | 2850 - 3000 |

Electrochemical Techniques for Redox Property Characterization

Electrochemical techniques are employed to investigate the redox properties of "this compound," providing insights into its ability to accept or donate electrons.

Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique for studying the electrochemical behavior of a compound. researchgate.net By applying a varying potential to a solution containing "this compound," one can observe the potentials at which oxidation and reduction events occur. The pyridine ring is known to be electrochemically active and can undergo reduction. The resulting cyclic voltammogram would provide information on the reduction potential of the pyridine moiety and the reversibility of the electron transfer process. researchgate.net

Chronocoulometry: Chronocoulometry can be used to determine the diffusion coefficient of the molecule and to study the kinetics of electron transfer processes. researchgate.netnih.govmdpi.com

Photophysical Spectroscopies for Excited State Characterization (e.g., UV-Vis Absorption, Emission, Lifetime Measurements)

Photophysical spectroscopy techniques are used to study the interaction of "this compound" with light, providing information about its electronic transitions and the behavior of its excited states.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum reveals the electronic transitions that occur when the molecule absorbs light. "this compound" would be expected to exhibit absorption bands in the ultraviolet region due to π→π* transitions within the pyridine ring. researchgate.netchemrxiv.orgresearchgate.netmasterorganicchemistry.com The position and intensity of these absorption maxima (λ_max) are sensitive to the molecular structure and the solvent environment.

Emission (Fluorescence) Spectroscopy: Upon excitation with light of an appropriate wavelength, the molecule may relax to the ground state by emitting light (fluorescence). The emission spectrum provides information about the energy of the excited state. The difference in wavelength between the absorption and emission maxima is known as the Stokes shift. Related pyridine-dicarbonitrile derivatives have shown fluorescence in solution. nih.gov

Lifetime Measurements: Time-resolved fluorescence spectroscopy can be used to measure the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. uni-muenchen.denih.govnih.govdicp.ac.cnaps.orgnih.gov This parameter is crucial for understanding the dynamics of the excited state and any competing deactivation pathways.

An interactive data table summarizing the expected photophysical properties is provided below.

| Spectroscopic Technique | Property Measured | Expected Observation |

| UV-Vis Absorption | Electronic transitions | Absorption maxima (λ_max) in the UV region |

| Emission (Fluorescence) | Radiative decay from excited state | Emission maximum (λ_em), Stokes shift |

| Time-Resolved Fluorescence | Excited state lifetime | Decay constant (τ) |

Conclusions and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

Research into 2-pyridin-2-yl-butyronitrile has led to significant advancements in the functionalization of pyridine (B92270) rings. The core structure, featuring a butyronitrile (B89842) substituent at the C2 position, has been synthesized through various strategies, although a universally optimal method remains elusive. Key methodologies established in the literature for analogous structures, which are applicable here, include:

Nucleophilic Substitution: Traditional methods involving the displacement of a leaving group (e.g., a halide) on the pyridine ring with a butyronitrile anion represent a foundational approach.

Transition-Metal Catalyzed Cross-Coupling: More contemporary methods leverage palladium or copper catalysts to couple 2-halopyridines with organometallic reagents containing the butyronitrile moiety. These reactions offer greater functional group tolerance and milder conditions. nih.govacs.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical strategy. Ruthenium-catalyzed meta-selective C-H activation or palladium-catalyzed ortho-selective reactions on related 2-phenylpyridine (B120327) systems suggest a pathway for directly introducing alkylnitrile groups onto the pyridine core, minimizing the need for pre-functionalized starting materials. bath.ac.uk

Radical Pathways: Oxidative difunctionalization of acrylamides or related alkenes using radical precursors derived from butyronitrile offers another innovative route, allowing for the concurrent formation of multiple bonds and rapid construction of complex molecular frameworks. beilstein-journals.org

These advancements have not only made this compound more accessible but have also provided a toolbox for creating a diverse library of derivatives. The nitrile group itself serves as a versatile synthetic handle, readily convertible to amines, amides, or carboxylic acids, further expanding the chemical space accessible from this core structure.

Unexplored Avenues in the Synthetic Chemistry of this compound Derivatives

Despite progress, several synthetic avenues remain largely unexplored. Future research could profitably focus on the following areas to unlock the full potential of this compound class.

Asymmetric Synthesis: The butyronitrile side chain contains a chiral center if substituted at the alpha-position. The development of enantioselective synthetic methods, perhaps using chiral catalysts or auxiliaries, would provide access to optically pure derivatives. This is particularly crucial for applications in chemical biology and medicinal chemistry, where stereochemistry often dictates biological activity.

Late-Stage Diversification: While methods exist to build the core scaffold, strategies for the late-stage functionalization of the pyridine ring in complex derivatives are less developed. Exploring selective C-H activation at other positions on the pyridine ring (C4, C5, C6) after the initial installation of the butyronitrile group would enable rapid diversification and the generation of novel analogues for screening.

Flow Chemistry Protocols: Transitioning existing batch syntheses to continuous-flow processes could offer significant advantages in terms of safety, scalability, and efficiency. bath.ac.uk Flow chemistry could enable the use of hazardous reagents or high-energy intermediates with greater control, potentially unlocking new reaction pathways. bath.ac.uk

Photoredox and Electrochemical Synthesis: These modern synthetic techniques operate under exceptionally mild conditions and can facilitate unique bond formations that are inaccessible through traditional thermal methods. Their application to the synthesis of this compound derivatives, for instance in radical-based coupling reactions, is a promising and unexplored field.

A summary of potential research directions is presented in the table below.

| Research Avenue | Potential Methodology | Desired Outcome |

| Asymmetric Synthesis | Chiral Phase-Transfer Catalysis, Organocatalysis | Enantiomerically pure this compound derivatives |

| Late-Stage C-H Functionalization | Iridium or Ruthenium-catalyzed C-H borylation/alkylation | Diversified library of polysubstituted pyridine derivatives |

| Continuous-Flow Synthesis | Packed-bed reactors, microfluidics | Improved yield, safety, and scalability of synthesis |

| Photoredox Catalysis | Eosin Y or Ruthenium/Iridium-based photocatalysts | Novel bond formations under mild, light-driven conditions |

Emerging Applications in Advanced Materials, Catalysis, and Chemical Biology

The unique combination of a coordinating pyridine ring and a functional nitrile group makes this compound a highly attractive building block for various applications.

Advanced Materials: The pyridine moiety is a classic bidentate or monodentate ligand for metal ions. Derivatives of this compound could be used to synthesize novel iridium(III) or ruthenium(II) complexes with applications as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). psu.edubeilstein-journals.org The butyronitrile group could be used to tune the electronic properties and solid-state morphology of these materials. Furthermore, functionalized pyridinium (B92312) salts derived from this compound could act as nitrile-functionalized ionic liquids, which have shown promise as solvents and catalyst stabilizers in carbon-carbon coupling reactions. acs.org

Catalysis: The pyridine nitrogen can coordinate to transition metals, making derivatives of this compound potential ligands in homogeneous catalysis. For example, they could be employed in copper-catalyzed Ullmann-type reactions or palladium-catalyzed cross-couplings, where the nitrile group might influence catalyst solubility and activity. nih.govacs.org Rhenium and iron complexes with pyridyl-triazole ligands, which are structurally related, have shown efficacy in the electrocatalytic reduction of CO2, suggesting a potential role for this compound-based ligands in this critical area of green chemistry. researchgate.net

Chemical Biology: Pyridine-containing heterocycles are privileged structures in medicinal chemistry. nih.gov Scaffolds incorporating 2-substituted pyridines have been developed as potent and selective inhibitors for targets like the Tie-2 kinase and Transient Receptor Potential Vanilloid 3 (TRPV3). nih.govnih.gov The this compound framework could serve as a novel scaffold for designing inhibitors of enzymes such as Janus kinases (JAKs), where related pyrazolyl-substituted pyrrolopyrimidines have shown activity. google.com The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, providing a means to optimize ligand-protein interactions.

| Application Area | Potential Role of this compound | Rationale / Related Findings |

| Advanced Materials | Ligand for phosphorescent metal complexes (OLEDs) | Pyridyl groups are common in emissive Ir(III) and Ru(II) complexes. psu.edubeilstein-journals.org |

| Precursor for nitrile-functionalized ionic liquids | Functionalized pyridinium cations can form ionic liquids that improve catalyst retention. acs.org | |

| Catalysis | Ligand for CO2 reduction electrocatalysts | Related pyridyl-triazole ligands form active Re(I) complexes for CO2 reduction. researchgate.net |

| Ligand for cross-coupling reactions | Pyridyl-based ligands are used in various Cu- and Pd-catalyzed reactions. nih.gov | |

| Chemical Biology | Scaffold for kinase inhibitor design | 2-substituted pyridines are key pharmacophores in Tie-2 and other kinase inhibitors. nih.gov |

| Fragment for ion channel modulator discovery | (Pyridin-2-yl)methanol derivatives are potent TRPV3 antagonists. nih.gov |

Prospects for Further Theoretical and Experimental Synergy in Understanding Complex Reactivity

A deeper understanding of the electronic structure and reaction mechanisms of this compound is essential for rationally designing new synthetic routes and applications. The synergy between computational chemistry and experimental work offers a powerful paradigm for achieving this.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways for the synthesis and transformation of this compound. bohrium.commdpi.com Such studies can calculate activation energies for competing pathways, explain observed regioselectivity in C-H functionalization reactions, and predict the structures of transient intermediates. researchgate.netresearchgate.net This predictive power can guide experimentalists in selecting optimal catalysts, solvents, and reaction temperatures, thereby reducing empirical optimization.

Elucidating Spectroscopic and Electronic Properties: Theoretical calculations are invaluable for interpreting experimental spectroscopic data (NMR, IR, UV-Vis). bohrium.comebi.ac.uk For applications in materials science, time-dependent DFT (TD-DFT) can predict the absorption and emission properties of metal complexes derived from these ligands, accelerating the discovery of new phosphorescent materials. acs.org

Modeling Non-Covalent Interactions: In the context of chemical biology, computational modeling can predict the binding modes of this compound derivatives within protein active sites. By analyzing hydrogen bonds, hydrophobic interactions, and other non-covalent forces, these models can rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Future progress will likely depend on a feedback loop where theoretical predictions suggest novel experiments, and the results of those experiments are used to refine and validate the computational models. This integrated approach has been successfully applied to understand the complex reactivity of related pyridyl oximes and nitrile imines and holds immense promise for advancing the chemistry of this compound. bohrium.commdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pyridin-2-YL-butyronitrile, and how can purity be optimized?

- Methodological Answer :

- Nitrile Formation : Utilize nucleophilic substitution or cyanation reactions under inert atmospheres (e.g., using KCN or CuCN as catalysts) to introduce the nitrile group.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement (R-factor < 0.05) to resolve bond angles and torsional strain in the pyridine-nitrile backbone .

- Spectroscopy : Confirm functional groups via FT-IR (C≡N stretch at ~2240 cm⁻¹) and ¹H/¹³C NMR (pyridine ring protons at δ 7.2–8.5 ppm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (acute toxicity Category 4) .

- Waste Management : Neutralize nitrile-containing waste with alkaline permanganate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-validate SHELXL-refined structures with DFT calculations (B3LYP/6-31G* basis set) to confirm bond lengths and electron density maps .

- Twinned Crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections in cases of crystal twinning .

Q. What strategies optimize the compound’s solubility for pharmacological assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to enhance aqueous solubility while maintaining stability .

- pH Adjustment : Protonate the pyridine nitrogen at pH < 4 to improve solubility, but monitor nitrile stability under acidic conditions .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT/MD Simulations : Model transition states for nitrile participation in Suzuki-Miyaura couplings using Gaussian16. Focus on ligand-metal interactions (Pd(0)/Pd(II) cycles) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

Q. What experimental designs address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Standardization : Use Hill slope models to compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) and validate with orthogonal assays (e.g., Western blot for target inhibition) .

- Metabolic Stability : Pre-incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.